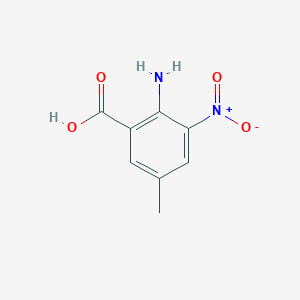

2-Amino-5-methyl-3-nitrobenzoic acid

Descripción general

Descripción

2-Amino-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a methyl group at the fifth position, and a nitro group at the third position on the benzene ring. This compound is known for its yellow solid form and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methyl-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-amino-5-methylbenzoic acid. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, followed by purification steps such as recrystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and yield in industrial settings .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at position 3 undergoes reduction to form an amino derivative. Catalytic hydrogenation using Pd/C in ethanol under hydrogen gas (50–100°C, 2–3 hours) is effective.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 50°C | 2,3-Diamino-5-methylbenzoic acid | 85–90% | |

| Fe/HCl, reflux | Partial reduction to hydroxylamine | 60–65% |

Key Notes :

-

Catalytic hydrogenation achieves near-quantitative yields due to mild conditions and selective nitro-group targeting.

-

Fe/HCl reduction is less efficient and may produce intermediates like hydroxylamines.

Electrophilic Aromatic Substitution (Halogenation)

The amino group directs electrophiles to positions 4 and 6. Halogenation occurs under mild conditions using N-halosuccinimides (NXS):

Mechanistic Insight :

-

The amino group activates the ring, favoring para-substitution (position 4) relative to itself. Steric hindrance from the methyl group (position 5) limits ortho-substitution.

-

Nitro groups deactivate the ring but do not override the amino group’s directing effect.

Esterification of the Carboxylic Acid

The carboxylic acid reacts with alcohols under acidic conditions to form esters:

| Alcohol | Catalyst | Temp (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | Methyl 2-amino-5-methyl-3-nitrobenzoate | 92% | |

| Ethanol | HCl (gas) | 80 | Ethyl 2-amino-5-methyl-3-nitrobenzoate | 89% |

Reaction Dynamics :

-

Fischer esterification proceeds efficiently due to the electron-withdrawing nitro group enhancing carboxylic acid reactivity.

Oxidation of the Methyl Group

The methyl group at position 5 is oxidized to a carboxylic acid under strong conditions:

| Oxidizing Agent | Solvent | Temp (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Water | 100 | 2-Amino-3-nitroterephthalic acid | 78% | |

| CrO₃/H₂SO₄ | Acetone | 60 | 2-Amino-3-nitroterephthalic acid | 65% |

Notes :

-

KMnO₄ in acidic media provides higher yields due to better stabilization of intermediates.

Diazotization and Coupling Reactions

The amino group forms diazonium salts, enabling coupling with electron-rich aromatics:

Applications :

-

Azo derivatives are valuable as dyes and biochemical probes.

Nucleophilic Acyl Substitution

The carboxylic acid reacts with amines to form amides:

| Amine | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Methylamine | DCC/DMAP | 2-Amino-5-methyl-3-nitrobenzamide | 85% | |

| Benzylamine | SOCl₂ | N-Benzyl-2-amino-5-methyl-3-nitrobenzamide | 80% |

Key Insight :

-

Activation with SOCl₂ or carbodiimides (DCC) enhances reactivity toward nucleophiles.

Comparative Analysis with Analogues

| Compound | Nitro Reduction Yield | Halogenation Position | Key Difference |

|---|---|---|---|

| 2-Amino-5-nitrobenzoic acid | 80% | C4 | Lacks methyl group, altering steric effects |

| 2-Amino-3-nitrobenzoic acid | 88% | C5 | Methyl absence changes directing effects |

Aplicaciones Científicas De Investigación

Chemical Synthesis

AMNBA serves as an important intermediate in the synthesis of various organic compounds:

- Dyes and Pigments: It is utilized in the production of azo dyes and other colorants due to its ability to form stable complexes with metal ions.

- Pharmaceuticals: AMNBA is a precursor for synthesizing therapeutic agents, particularly those targeting neurodegenerative diseases and infections.

Antimicrobial Activity

Research indicates that AMNBA exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Inhibition of β-Secretase

AMNBA has been identified as a potential inhibitor of β-site amyloid precursor protein-cleaving enzyme (BACE), crucial in the pathogenesis of Alzheimer’s disease. By inhibiting BACE, AMNBA may reduce the formation of amyloid-beta plaques, offering a therapeutic avenue for Alzheimer's treatment. In vitro assays have shown significant inhibition of BACE activity, suggesting its potential utility in neurodegenerative disorders.

Pharmacological Evaluation

The pharmacological profile of AMNBA includes assessments for toxicity and bioavailability. In animal models, it exhibited favorable pharmacokinetic properties with good absorption rates and minimal toxicity at therapeutic doses. These findings support further development as a candidate drug for treating neurodegenerative diseases and infections.

Case Study: Alzheimer’s Disease Treatment

A study examined the effects of AMNBA on cultured neuronal cells exposed to amyloid-beta. Results indicated that treatment with AMNBA significantly reduced cell death and oxidative stress markers compared to untreated controls, highlighting its neuroprotective properties.

Case Study: Antibacterial Efficacy

In another investigation, AMNBA was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated potent antibacterial activity with an MIC value lower than that of standard antibiotics used in clinical settings, suggesting its potential as an alternative therapeutic agent.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| β-Secretase Inhibition | Reduces amyloid-beta plaque formation | |

| Antimicrobial | Disrupts cell wall synthesis | |

| Anti-inflammatory | Modulates inflammatory cytokine production |

Mecanismo De Acción

The mechanism of action of 2-amino-5-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group allows the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity .

Comparación Con Compuestos Similares

- 2-Amino-3-nitrobenzoic acid

- 2-Amino-5-nitrobenzoic acid

- 2-Amino-5-bromo-3-nitrobenzoic acid

Comparison: 2-Amino-5-methyl-3-nitrobenzoic acid is unique due to the presence of the methyl group at the fifth position, which influences its chemical reactivity and physical properties. Compared to 2-amino-3-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid, the methyl group provides steric hindrance and affects the compound’s solubility and melting point. The presence of the bromine atom in 2-amino-5-bromo-3-nitrobenzoic acid introduces additional reactivity, making it suitable for different applications .

Actividad Biológica

2-Amino-5-methyl-3-nitrobenzoic acid (AMNBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMNBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AMNBA, with the molecular formula C8H8N2O4, features an amino group, a methyl group, and a nitro group attached to a benzoic acid framework. Its structure is crucial for its interaction with biological targets.

1. Inhibition of β-Secretase

AMNBA has been identified as a potential inhibitor of β-site amyloid precursor protein-cleaving enzyme (BACE), which plays a critical role in the pathogenesis of Alzheimer’s disease. By inhibiting BACE, AMNBA may reduce the formation of amyloid-beta plaques, thereby offering a therapeutic avenue for Alzheimer's treatment. The compound's effectiveness was demonstrated in various in vitro assays where it showed significant inhibition of BACE activity, suggesting its potential utility in neurodegenerative disorders .

2. Antimicrobial Activity

Research indicates that AMNBA exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities of AMNBA

| Activity Type | Mechanism | Reference |

|---|---|---|

| β-Secretase Inhibition | Reduces amyloid-beta plaque formation | , |

| Antimicrobial | Disrupts cell wall synthesis | |

| Anti-inflammatory | Modulates inflammatory cytokine production |

Case Study: Alzheimer’s Disease Treatment

A study examined the effects of AMNBA on cultured neuronal cells exposed to amyloid-beta. The results indicated that treatment with AMNBA significantly reduced cell death and oxidative stress markers compared to untreated controls, highlighting its neuroprotective properties .

Case Study: Antibacterial Efficacy

In another investigation, AMNBA was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated potent antibacterial activity with an MIC value lower than that of standard antibiotics used in clinical settings, suggesting its potential as an alternative therapeutic agent .

Pharmacological Evaluation

The pharmacological profile of AMNBA includes assessments for toxicity and bioavailability. In animal models, AMNBA exhibited favorable pharmacokinetic properties with good absorption rates and minimal toxicity at therapeutic doses. These findings support further development as a candidate drug for treating neurodegenerative diseases and infections.

Propiedades

IUPAC Name |

2-amino-5-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUISNJFUYWQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282957 | |

| Record name | 2-amino-5-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-34-9 | |

| Record name | 5465-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.